2-Phenoxynaphthalene-1,4-dione

Übersicht

Beschreibung

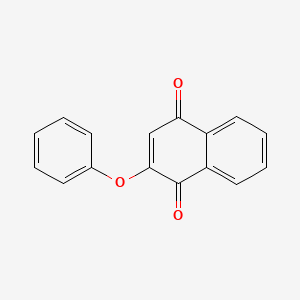

2-Phenoxynaphthalene-1,4-dione is an organic compound with the molecular formula C16H10O3. It is a derivative of naphthoquinone, characterized by the presence of a phenoxy group at the second position of the naphthalene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxynaphthalene-1,4-dione typically involves the reaction of 2-hydroxynaphthalene-1,4-dione with phenol in the presence of a suitable catalyst. One efficient method employs L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions has been reported to be effective. This method is environmentally benign and offers high yields with a straightforward workup procedure .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-Phenoxynaphthalene-1,4-dione has been investigated for its anticancer properties. Studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer).

Case Study: Synthesis and Evaluation of Derivatives

- Researchers synthesized several derivatives of this compound and evaluated their cytotoxic activity. The derivatives were characterized using techniques such as NMR and mass spectrometry, confirming their structures. The synthesized compounds demonstrated promising cytotoxic effects against the aforementioned cancer cell lines, indicating potential as new anticancer agents .

Antimicrobial Properties

The compound has also shown efficacy against various microbial strains. Its derivatives have been tested for antibacterial and antifungal activities.

Case Study: Hybrid Compounds from Cashew Nut Shell Liquid

- A study developed hybrid compounds by merging this compound with phenolic components from cashew nut shell liquid (CNSL). These hybrids exhibited potent activity against Trypanosoma brucei brucei, a parasite responsible for human African trypanosomiasis (HAT). The most effective derivatives displayed micromolar trypanocidal activity without human cytotoxicity .

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been a focal point in medicinal chemistry. It has been studied as a selective inhibitor of human liver carboxylesterases (hCEs).

Data Table: Inhibition Potency Against Human Liver Carboxylesterases

| Compound | Inhibition Constant (K_i) | Target Enzyme |

|---|---|---|

| 4-Bromo derivative | 16 nM | hCE1 |

| Phenoxy analogues | Comparable to bromo derivative | hCE1 |

The compounds were synthesized using straightforward methods and were found to be potent inhibitors of hCEs, with implications in drug metabolism and detoxification processes .

Chemical Synthesis Applications

In addition to its biological activities, this compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives through reactions such as Michael addition and nucleophilic substitutions.

Case Study: Synthesis of Novel Derivatives

- Researchers have reported the successful synthesis of several novel derivatives through one-pot reactions involving 2-bromo-naphthoquinones and substituted phenols. These derivatives not only expand the chemical library but also enhance the understanding of structure-activity relationships in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 2-Phenoxynaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, leading to cell death. The compound’s ability to generate ROS makes it a potential candidate for anticancer and antimicrobial therapies .

Vergleich Mit ähnlichen Verbindungen

1,4-Naphthoquinone: A parent compound with similar redox properties.

Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its biological activities.

Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antimicrobial and antitumor properties.

Uniqueness: This structural modification allows for the synthesis of a broader range of derivatives with diverse biological and chemical properties .

Biologische Aktivität

2-Phenoxynaphthalene-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the naphthoquinone family, characterized by a naphthalene core with two carbonyl groups at the 1 and 4 positions and a phenoxy substituent. Its structure allows for various interactions with biological macromolecules, leading to its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthoquinones exhibit notable antimicrobial properties. For instance:

- Study Findings : A series of synthesized 2,3-disubstituted naphthalene-1,4-diones showed activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. The minimal inhibitory concentrations (MIC) were determined using serial dilution methods, revealing effective concentrations comparable to established antibiotics like vancomycin and antifungals like nystatin .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| This compound | Candida tenuis | 32 |

| This compound | Aspergillus niger | 64 |

Anticancer Properties

Naphthoquinones are recognized for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of critical cellular pathways.

- Case Study : In vitro studies have reported that phenoxy-substituted naphthoquinones can induce apoptosis in various cancer cell lines. For example, one study indicated that these compounds inhibit cell proliferation in breast cancer cells by disrupting mitochondrial function and promoting oxidative stress .

Enzyme Inhibition

This compound has been identified as an inhibitor of carboxylesterases (CES), which play a crucial role in drug metabolism.

- Inhibition Studies : The compound exhibited potent inhibition against human liver carboxylesterase (hCE1) with a Ki value of approximately 109 nM. This suggests that it could be utilized in developing selective inhibitors for therapeutic applications .

| Enzyme | IC50 (nM) |

|---|---|

| hCE1 | 109 |

| hiCE | 16 |

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound generates ROS, leading to cellular damage and apoptosis.

- Enzyme Interaction : It binds to active sites of enzymes like carboxylesterases, inhibiting their function.

- Tautomerism : Some derivatives may undergo tautomerization, affecting their biological activity. For instance, phenylaminonaphthalene derivatives showed reduced activity due to the formation of imino forms .

Eigenschaften

IUPAC Name |

2-phenoxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-14-10-15(19-11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWKLNZSXHXPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578672 | |

| Record name | 2-Phenoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220459-72-3 | |

| Record name | 2-Phenoxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.